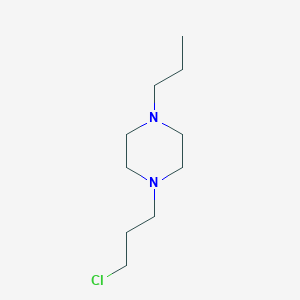

1-(3-Chloro-propyl)4-propyl-piperazine

Description

Broader Context: The Significance of Piperazine (B1678402) Scaffolds in Modern Chemical Synthesis and Derivatization

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govrsc.orgnih.gov Its prevalence is due to a combination of desirable physicochemical properties and synthetic accessibility. tandfonline.comnih.gov The two nitrogen atoms within the piperazine structure can be functionalized, allowing for the creation of a vast library of derivatives with diverse biological activities. mdpi.comresearchgate.net This structural versatility makes the piperazine core a crucial building block in the development of new therapeutic agents. nih.govresearchgate.net

The unique characteristics of the piperazine moiety, such as its solubility, basicity, and conformational flexibility, allow it to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.comnih.gov The nitrogen atoms can serve as hydrogen bond acceptors, enhancing interactions with biological targets and improving water solubility and bioavailability. mdpi.com Consequently, the piperazine scaffold is a component of numerous marketed drugs across various therapeutic areas, including anticancer, antidepressant, antihistamine, antiviral, and antipsychotic medications. rsc.orgresearchgate.net

The synthetic tractability of piperazine allows for its use as a linker to connect different pharmacophores or as a central scaffold for arranging functional groups in a specific spatial orientation to interact with target macromolecules. tandfonline.comnih.gov Researchers have developed numerous methods for the synthesis of substituted piperazines, including N-alkylation, N-arylation, and, more recently, direct C-H functionalization, further expanding the chemical space accessible for drug design. mdpi.commdpi.comorganic-chemistry.org

Table 1: Examples of Marketed Drugs Containing a Piperazine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer |

| Ciprofloxacin | Antibiotic |

| Itraconazole | Antifungal |

| Cetirizine | Antihistamine |

| Aripiprazole | Antipsychotic |

| Sildenafil | Erectile Dysfunction |

| Indinavir | Antiviral (HIV) |

This table is for illustrative purposes and is not exhaustive.

Research Rationale: Positioning 1-(3-Chloro-propyl)4-propyl-piperazine within Substituted Piperazine Chemistry

While extensive academic literature specifically detailing the research findings for this compound is not widely available, its chemical structure provides a clear rationale for its synthesis and potential application within the field of substituted piperazine chemistry. The compound is an asymmetrically N,N'-disubstituted piperazine, featuring two distinct functional groups attached to the nitrogen atoms.

The second, and more synthetically significant, substituent is the 3-chloropropyl group. This functional group serves as a reactive handle, positioning this compound as a valuable chemical intermediate or building block. evitachem.com The terminal chlorine atom is a good leaving group, making the compound an ideal substrate for nucleophilic substitution reactions. This allows for the covalent attachment of the piperazine moiety to a wide array of other molecules, including complex pharmacophores, to generate novel and more elaborate chemical entities.

The synthesis of such a compound would typically involve the N-alkylation of a monosubstituted piperazine. For instance, 1-propylpiperazine (B1297305) could be reacted with a 3-chloropropylating agent like 1-bromo-3-chloropropane (B140262). evitachem.comprepchem.com This type of reaction is a common strategy in medicinal chemistry to build molecular complexity. mdpi.com Therefore, the primary research interest in this compound lies in its role as a versatile precursor for the synthesis of target molecules with potential pharmacological activity.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H21ClN2 |

| Molecular Weight | 204.74 g/mol |

| Structure | A piperazine ring substituted with one propyl group and one 3-chloropropyl group on the nitrogen atoms. |

Data is based on general chemical information, as extensive experimental data is not available in peer-reviewed literature. evitachem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21ClN2 |

|---|---|

Molecular Weight |

204.74 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-propylpiperazine |

InChI |

InChI=1S/C10H21ClN2/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-10H2,1H3 |

InChI Key |

UFDNTDRUKDIYCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)CCCCl |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of 1 3 Chloro Propyl 4 Propyl Piperazine and Analogues

Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine core is a foundational aspect of synthesizing 1-(3-Chloro-propyl)4-propyl-piperazine. Various strategies have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed approaches, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control.

Cyclization Reactions in Piperazine Core Construction

Cyclization reactions represent a traditional and widely employed method for assembling the piperazine ring. These methods typically involve the formation of two carbon-nitrogen bonds in an intramolecular fashion. A common approach involves the reaction of a 1,2-diamine with a dielectrophile. For instance, the condensation of an ethylenediamine (B42938) derivative with a 1,2-dihaloethane can yield the piperazine ring, although this method can be prone to side reactions and polymerization.

More refined cyclization strategies offer greater control and efficiency. An analytical review of piperazine synthesis methods highlights both intermolecular and intramolecular cyclization as key catalytic processes. researchgate.netscispace.com Intramolecular cyclization of aminoethylethanolamine and diethylenetriamine (B155796) are noted as highly selective processes. researchgate.netscispace.com Another approach involves the catalytic cyclocondensation of ethylenediamine with ethylene (B1197577) glycol. researchgate.net Reductive cyclization of dioximes has also been developed as a method for piperazine synthesis.

A prevalent industrial route to substituted piperazines involves the reaction of diethanolamine (B148213) with an appropriate amine. For example, the synthesis of mono-N-alkyl piperazines can be achieved by the condensation of diethanolamine with a primary alkyl amine in the presence of a dehydration catalyst like alumina-nickel or Raney nickel at elevated temperatures (200-400 °C). google.com

Transition Metal-Catalyzed Approaches (e.g., Palladium, Titanium, Zirconium)

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including piperazines. These methods often provide milder reaction conditions, broader functional group tolerance, and novel pathways for ring construction. thieme-connect.com

Palladium: Palladium catalysts have been extensively used in the formation of piperazine rings. A notable method involves the palladium-catalyzed cyclization of a propargyl unit with various diamine components. nih.govnih.govacs.org This approach allows for the modular synthesis of highly substituted piperazines with good to excellent yields and high regio- and stereochemical control. nih.govnih.govacs.org The reaction proceeds under mild conditions and is promoted by palladium catalysts that generate electrophilic species in situ. nih.gov Facile palladium-catalyzed methodologies have also been developed for the synthesis of arylpiperazines under aerobic conditions. organic-chemistry.orgacs.org

Titanium: Earth-abundant and low-toxicity titanium catalysts are gaining attention for the synthesis of nitrogen heterocycles. bohrium.comnih.govubc.caresearchgate.net Titanium imido complexes, for instance, are known to catalyze the hydroamination of alkynes, a reaction that can be adapted for the construction of heterocyclic scaffolds. bohrium.comnih.gov Multicomponent coupling strategies using titanium catalysts enable the one-pot synthesis of various nitrogen-containing rings. bohrium.comnih.gov While direct synthesis of the piperazine ring using this method is less commonly reported for this specific substitution pattern, the principles of titanium-catalyzed C-N bond formation are highly relevant. bohrium.comnih.govscispace.com

Zirconium: Zirconium-based catalysts, known for their low toxicity and stability, have also been applied in the synthesis of nitrogen heterocycles. rsc.orgnih.govtandfonline.com Zirconium compounds can act as efficient Lewis acids to catalyze various organic transformations, including the formation of C-N bonds necessary for building heterocyclic rings. nih.govnih.gov Zirconium-promoted reductive coupling reactions have been utilized for the synthesis of various nitrogen-containing cyclic compounds. acs.orgacs.org For example, a tris(hydroxymethyl)aminomethane-zirconium complex has been shown to effectively catalyze the multicomponent synthesis of six-membered N-containing heterocycles. rsc.org

Regioselective N-Alkylation Protocols for this compound

Once the piperazine core is established, the regioselective introduction of the 3-chloropropyl and propyl substituents onto the nitrogen atoms is a critical step in the synthesis of this compound. Achieving monosubstitution or controlled disubstitution on the symmetrical piperazine ring requires careful selection of synthetic strategies and reaction conditions.

Synthetic Introduction of the 3-Chloropropyl Substituent

The introduction of the 3-chloropropyl group onto the piperazine nitrogen is typically achieved through nucleophilic substitution using a suitable three-carbon electrophile. A common reagent for this transformation is 1-bromo-3-chloropropane (B140262).

The synthesis of 1-(3-chloropropyl)piperazine (B3346528) can be accomplished by reacting piperazine with 1-bromo-3-chloropropane. ontosight.ai To favor mono-alkylation, a large excess of piperazine is often used. The reaction of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride with 1-bromo-3-chloropropane in the presence of a base like sodium hydroxide (B78521) in an acetone (B3395972)/water solvent system is a well-documented method. prepchem.com Microwave-assisted synthesis has also been reported, where 1-(3-chlorophenyl)piperazine hydrochloride is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in acetonitrile. chemicalbook.com

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield | Reference |

| Piperazine | 1-bromo-3-chloropropane | - | - | - | 1-(3-chloropropyl)piperazine | - | ontosight.ai |

| 1-(3-chlorophenyl)piperazine HCl | 1-bromo-3-chloropropane | NaOH | Acetone/Water | 0-10 °C to RT, 16h | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | 66% (as HCl salt) | prepchem.com |

| 1-(3-chlorophenyl)piperazine HCl | 1-bromo-3-chloropropane | K2CO3 | Acetonitrile | Microwave (300W) | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | 88% (as HCl salt) | chemicalbook.com |

Synthetic Introduction of the Propyl Substituent

The introduction of the propyl group can be achieved through various N-alkylation methods. These include nucleophilic substitution with a propyl halide or reductive amination. The choice of method often depends on the specific piperazine substrate and the desired selectivity.

For the synthesis of N-alkylpiperazines, direct alkylation of piperazine with an alkyl halide can lead to a mixture of mono- and di-substituted products. google.com To achieve mono-propylation, one nitrogen atom of the piperazine ring can be protected with a group like acetyl. The remaining nitrogen can then be alkylated with a propyl halide, followed by deprotection of the acetyl group. researchgate.net Reductive amination of a piperazine with propanal in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) is another effective method for introducing a propyl group. nih.govmdpi.com

Alternatively, if starting with a mono-substituted piperazine, such as 1-(3-chloropropyl)piperazine, the propyl group can be introduced on the remaining secondary amine.

Multi-Step Synthetic Sequences and Intermediate Handling

The synthesis of this compound is inherently a multi-step process that often involves the formation of key intermediates. The order of introduction of the substituents can be crucial for achieving the desired product with high purity.

One common synthetic strategy involves the initial formation of a substituted piperazine, followed by sequential N-alkylation. For example, a patented method describes a three-step synthesis starting from diethanolamine and 3-chloroaniline (B41212). google.com

Diethanolamine is reacted with thionyl chloride to produce bis(2-chloroethyl)amine (B1207034) hydrochloride.

This intermediate is then reacted with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine hydrochloride.

Finally, alkylation with 1-bromo-3-chloropropane yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. google.comglobalresearchonline.net

A similar route is also described where the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride is carried out in refluxing xylene. The subsequent alkylation of the resulting 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in the presence of a base provides the desired intermediate for further functionalization.

The handling of intermediates is critical. For instance, 1-(3-chlorophenyl)piperazine hydrochloride is a solid that can be isolated and purified before the final alkylation step. prepchem.com The final product, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, is often isolated as an oil and can be converted to its hydrochloride salt for easier handling and purification by crystallization. prepchem.com Careful control of reaction conditions, such as temperature and stoichiometry, is essential to minimize the formation of by-products, particularly the di-alkylated piperazine.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of N-alkylation of the piperazine ring, a critical step in synthesizing 1-(3-Chloro-propyl)-4-propyl-piperazine and its analogues, is highly dependent on the interplay of solvents, bases, and temperature. Careful optimization of these parameters is crucial for maximizing yield, minimizing reaction times, and reducing the formation of by-products, such as the double alkylation of the piperazine nitrogen. nih.gov

The synthesis of 1-(3-chloro-propyl)-4-aryl-piperazine analogues, which follows a similar N-alkylation pathway, is often performed in a biphasic solvent system or a polar aprotic solvent. A common approach involves reacting the parent piperazine with an alkylating agent like 1-bromo-3-chloropropane. globalresearchonline.netgoogle.com

Solvent Systems: The choice of solvent is critical for facilitating the reaction between the piperazine, which can be a free base or a salt, and the alkyl halide. A mixture of acetone and water is frequently employed. google.comprepchem.com This system allows for the dissolution of both the piperazine salt (e.g., hydrochloride) and the inorganic base (e.g., sodium hydroxide), while the alkylating agent is typically soluble in the acetone phase. Acetonitrile is another effective polar aprotic solvent, particularly in reactions involving bases like potassium carbonate. chemicalbook.com

Bases: The selection of a base is essential for deprotonating the piperazine nitrogen, thereby activating it for nucleophilic attack on the alkyl halide. Strong bases like sodium hydroxide (NaOH) are effective, often used in aqueous solutions in conjunction with organic co-solvents. prepchem.comprepchem.com Weaker bases, such as potassium carbonate (K₂CO₃), are also utilized, especially in non-aqueous solvents like acetonitrile, to promote the reaction under milder conditions. chemicalbook.com The basicity of the piperazine nitrogen itself can influence reaction conditions; less basic N-atoms may require stronger bases or more forcing conditions to achieve efficient alkylation. nih.gov

Temperature Profiles: Temperature control is a key parameter for managing reaction kinetics and selectivity. The N-alkylation is often initiated at low temperatures (0–10 °C), particularly during the dropwise addition of the base, to control the initial exothermic reaction. google.comprepchem.com Following the initial phase, the reaction is typically allowed to proceed at room temperature for an extended period (6 to 18 hours) to ensure completion. google.comprepchem.comprepchem.com In some protocols, reflux temperatures (e.g., 80-82°C in acetonitrile) are used to accelerate the reaction, especially for less reactive substrates. globalresearchonline.net

| Piperazine Substrate | Alkylating Agent | Solvent | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-(3-chlorophenyl)piperazine HCl | 1-bromo-3-chloropropane | Acetone/Water | 50% NaOH | 0-10°C then RT | 16 h | 66% | prepchem.com |

| 1-(3-chlorophenyl)piperazine HCl | 1-bromo-3-chloropropane | Acetone/Water | 25% NaOH | 0-10°C then RT | 18 h | 65% | google.com |

| 1-(2-pyrimidinyl)piperazine | 1-bromo-3-chloropropane | Acetone | 25% NaOH (aq) | RT | 6 h | N/A | prepchem.com |

| 1-(3-chlorophenyl)piperazine HCl | 1-bromo-3-chloropropane | Acetonitrile | K₂CO₃ | Microwave | ~40 sec | 88% | chemicalbook.com |

To address the long reaction times often associated with conventional heating methods, microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of piperazine derivatives. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. nih.govmdpi.com For instance, the synthesis of 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride was achieved in just over 30 seconds with an 88% yield using microwave irradiation, compared to many hours under conventional heating. chemicalbook.com This acceleration is attributed to the efficient and rapid heating of the polar reactants and solvents by the microwave energy. scipublications.comresearchgate.net

Solvent-free, or solid-phase, synthesis represents another advancement, aligning with the principles of green chemistry. researchgate.net These methods, which can also be combined with microwave irradiation, eliminate the need for volatile and often hazardous organic solvents, simplifying workup procedures and reducing waste. researchgate.net The reaction of N-Boc dipeptide esters to form 2,5-piperazinediones, for example, proceeds efficiently under solvent-free microwave conditions, with reaction times of two to eight minutes compared to several hours with conventional heating. researchgate.net While not yet specifically documented for this compound, these methodologies demonstrate significant potential for streamlining the synthesis of related compounds. mdpi.com

| Product Type | Method | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine HCl | Microwave | ~40 sec | 88% | Drastic time reduction | chemicalbook.com |

| Coumarin based 1,3,5-triazinyl piperazines | Microwave | Reduced by 90-95% | Increased | Time and yield efficiency | nih.gov |

| 2,5-Piperazinediones | Microwave (Solvent-Free) | 2-8 min | Higher | Speed and green approach | researchgate.net |

| Aminopyridine Acetamides | Microwave | Shorter | Good | Improved efficiency | mdpi.com |

When the piperazine ring or its substituents contain chiral centers, controlling the stereochemical outcome of functionalization reactions becomes paramount. Research into the synthesis of complex piperazine analogues has led to significant advancements in achieving high levels of diastereoselectivity.

One strategy involves the alkylation of chiral diketopiperazine (DKP) templates. Studies have shown that high levels of diastereoselectivity can be achieved during the benzylation of lithium enolates derived from these templates. rsc.orgrsc.org The stereochemical information from an existing chiral center (e.g., at C-3) can effectively control the facial selectivity of alkylation at another position (e.g., C-6). rsc.org This control is influenced by the steric and electronic properties of the N-substituents, which can create a biased conformational environment for the incoming electrophile. rsc.org

Another approach is the direct, asymmetric C-H functionalization of the piperazine ring. This can be achieved through methods like asymmetric lithiation-trapping. mdpi.comnih.gov The use of a chiral auxiliary, such as a stereogenic α-methylbenzyl group on one of the piperazine nitrogens, can direct the stereoselective introduction of a substituent at the α-carbon. nih.gov Similarly, iridium-catalyzed cycloadditions of imines have been shown to produce C-substituted piperazines with excellent regio- and diastereoselective control, yielding a single diastereoisomer. nih.gov These methods provide access to enantiomerically pure, complex piperazine structures that are otherwise difficult to synthesize. mdpi.comnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including piperazine derivatives. The goal is to develop more sustainable and environmentally benign processes.

One major area of focus is the use of catalysis to enable more efficient and atom-economical reactions. Photoredox catalysis, using either iridium-based complexes or purely organic dyes, has emerged as a powerful and greener method for C-H functionalization of piperazines. mdpi.comorganic-chemistry.org These reactions can proceed under mild conditions using visible light as the energy source, often avoiding the need for stoichiometric and potentially toxic reagents. mdpi.com This approach has been successfully used for the C-H arylation, vinylation, and alkylation of piperazine cores. researchgate.net

Another key green chemistry strategy is the reduction or elimination of volatile organic solvents. As discussed previously, solvent-free reaction conditions, often paired with microwave assistance, significantly reduce the environmental impact of a synthesis. researchgate.net Furthermore, using one of the reactants as the solvent, such as using an excess of piperazine in amination reactions, presents an eco-friendly and cost-effective alternative to traditional solvents. organic-chemistry.org The transition from batch processing to continuous flow conditions, which has been successfully demonstrated for photoredox synthesis of piperazines, offers further advantages in safety, efficiency, and sustainability. mdpi.com

Chemical Transformations and Derivatization Pathways of 1 3 Chloro Propyl 4 Propyl Piperazine

Reactivity of the Terminal Chlorine Atom of the 3-Chloropropyl Chain

The terminal chlorine atom on the 3-chloropropyl chain is a primary site for chemical modification, readily participating in nucleophilic substitution and cyclization reactions.

The most prominent chemical transformation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is the nucleophilic substitution of the terminal chlorine atom. This reaction is fundamental to the synthesis of numerous biologically active molecules, most notably Trazodone and its derivatives. In these syntheses, the chloropropyl group acts as an electrophile, reacting with a variety of nucleophiles.

A prime example is the reaction with heterocyclic compounds containing a nucleophilic nitrogen atom. In the synthesis of Trazodone, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is condensed with s-triazolo-[4,3-a]-pyridin-3-one. This reaction, typically carried out in the presence of a base such as sodium hydride or an alkali metal carbonate, results in the formation of a new carbon-nitrogen bond, linking the piperazine (B1678402) moiety to the triazolopyridine system. The reaction conditions can be optimized, with some methods employing phase-transfer catalysts to enhance the reaction rate and yield.

The versatility of this nucleophilic substitution is demonstrated by the wide array of nucleophiles that can be employed, leading to a diverse library of compounds. These reactions are crucial in medicinal chemistry for creating new chemical entities with potentially improved pharmacological profiles.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| s-triazolo-[4,3-a]-pyridin-3-one | Trazodone |

| Substituted anilines | N-Aryl-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-amine derivatives |

| Phenols | 1-(3-Aryloxypropyl)-4-(3-chlorophenyl)piperazine derivatives |

The 3-chloropropyl chain in 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine presents the potential for intramolecular cyclization reactions, which could lead to the formation of fused bicyclic systems. While specific examples for this exact molecule are not extensively documented in the reviewed literature, the principles of intramolecular N-alkylation are well-established in organic chemistry.

Such a reaction would involve the nucleophilic attack of the second nitrogen atom of the piperazine ring (N-1) on the electrophilic carbon bearing the chlorine atom. This intramolecular substitution would result in the formation of a new ring fused to the piperazine core, creating a piperazino[1,2-a]azepine ring system. This type of cyclization is influenced by several factors, including the basicity of the piperazine nitrogen, the solvent, and the presence of a base to facilitate the reaction. The formation of a seven-membered ring is generally less favorable than five- or six-membered rings, which may explain the limited reports of such reactions for this specific substrate.

Alternatively, if the N-1 position were functionalized with a suitable nucleophile, intramolecular cyclization could also be envisioned. These cyclized analogues would offer a conformationally restricted scaffold that could be of interest in the design of new therapeutic agents with enhanced selectivity for their biological targets.

Functionalization of the Piperazine Nitrogen Atoms and Propyl Substituent

Beyond the reactivity of the chloropropyl chain, the piperazine ring itself and the N-propyl substituent offer further opportunities for chemical modification.

The nitrogen atoms of the piperazine ring are nucleophilic and can participate in various functionalization reactions. The N-1 nitrogen, in the case of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, is already substituted with a chlorophenyl group. However, in the more general "1-(3-Chloro-propyl)4-propyl-piperazine", both nitrogen atoms are potential sites for further alkylation or acylation. N-alkylation can be achieved using various alkyl halides, while acylation can be performed with acid chlorides or anhydrides. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its pharmacological activity.

Modern synthetic methods, such as C-H functionalization, offer advanced strategies for modifying the piperazine ring at its carbon atoms. While challenging due to the presence of two nitrogen atoms, these methods can introduce substituents at positions that are not accessible through traditional synthetic routes, thereby expanding the chemical space for drug discovery.

Functionalization of the N-propyl substituent is less commonly reported. However, potential transformations could include oxidation of the propyl chain. Metabolic studies of related N-alkylpiperazine-containing drugs have shown that oxidation can occur at the carbon atoms of the alkyl chain, leading to hydroxylated or N-dealkylated metabolites. Chemical methods for the selective oxidation of C-H bonds in alkyl chains are an active area of research and could potentially be applied to modify the propyl group. Another theoretical pathway for modifying the propyl group could involve rearrangements like the Sommelet-Hauser rearrangement if a quaternary ammonium salt were formed at the piperazine nitrogen.

Exploration of Novel Analogues and Structure-Reactivity Relationships

The synthesis of novel analogues of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine has been a cornerstone of research aimed at understanding and improving the therapeutic properties of drugs like Trazodone. These studies have generated a wealth of data on structure-activity relationships (SAR).

Modifications have been systematically made to three main parts of the molecule:

The Aryl Group: The 3-chlorophenyl group has been replaced with a variety of other substituted and unsubstituted aryl and heteroaryl rings. These changes have been shown to significantly impact the affinity and selectivity of the resulting compounds for various neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors.

The Piperazine Ring: While the piperazine core is often maintained for its favorable pharmacokinetic properties, introducing substituents on the carbon atoms of the ring can influence the molecule's conformation and interaction with its biological target.

The Propyl Linker: The length and flexibility of the linker between the piperazine ring and the terminal functional group have been varied. Analogues with different chain lengths (e.g., ethyl, butyl) have been synthesized to probe the optimal distance for receptor binding.

These SAR studies have been instrumental in the design of new antidepressant agents with improved efficacy and side-effect profiles. For instance, the exploration of Trazodone analogues has led to the identification of compounds with dual 5-HT1A and 5-HT7 receptor affinity, which is a promising strategy for the treatment of depression.

Table 2: Structure-Activity Relationship (SAR) of Trazodone Analogues

| Modification | Effect on Biological Activity |

|---|---|

| Replacement of 3-chlorophenyl with other aryl groups | Alters affinity and selectivity for serotonin and dopamine receptors. |

| Variation of the linker length | Affects the potency and receptor binding profile. |

Based on a thorough review of scientific literature and chemical databases, there is no specific information available for the chemical compound titled “this compound.” The search results consistently point to a similarly named but structurally distinct compound, "1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine," which is a well-documented intermediate in pharmaceutical synthesis.

Given the strict adherence required to the specified subject compound, it is not possible to generate the requested article. Any attempt to provide information on the utility, synthesis, or impurity profile for “this compound” would be speculative and lack the necessary scientific basis and citations.

It is highly probable that the intended subject of inquiry was "1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine." This compound has extensive literature covering its role as a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably Trazodone. Research on this chlorophenyl analogue details its application in constructing advanced heterocyclic systems and discusses its process impurity profile.

However, to maintain scientific accuracy and strictly adhere to the user's request, no content can be generated for “this compound” due to the absence of available data.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For 1-(3-Chloropropyl)-4-propyl-piperazine, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the propyl group, the chloropropyl group, and the piperazine (B1678402) ring.

Propyl Group: A triplet corresponding to the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and a triplet for the methylene protons attached to the piperazine nitrogen.

Piperazine Ring: The eight protons on the piperazine ring are chemically non-equivalent due to the different substituents at the 1 and 4 positions. This would likely result in complex multiplets in the aliphatic region of the spectrum.

Chloropropyl Group: The spectrum would show a triplet for the methylene protons attached to the chlorine atom (Cl-CH₂), a multiplet for the central methylene group, and another triplet for the methylene group attached to the piperazine nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of chemically distinct carbon environments. The structure of 1-(3-Chloropropyl)-4-propyl-piperazine contains 10 carbon atoms, all of which are expected to be chemically non-equivalent, thus producing ten distinct signals in the spectrum. The approximate chemical shifts would be predictable based on the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Molecular Weight Determination: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 205.75. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with an [M+2+H]⁺ peak (corresponding to the ³⁷Cl isotope) at m/z 207.75, having an intensity of about one-third of the [M+H]⁺ peak.

Fragmentation Analysis: Under higher energy conditions (e.g., Collision-Induced Dissociation), the molecule would fragment in predictable ways. Key fragmentation pathways for piperazine derivatives typically involve cleavage of the C-N bonds and the bonds on the side chains. xml-journal.netresearchgate.net Expected fragmentation for 1-(3-Chloropropyl)-4-propyl-piperazine would include:

Loss of the propyl group.

Loss of the chloropropyl group.

Cleavage of the piperazine ring itself, leading to smaller charged fragments.

These fragmentation patterns provide confirmatory evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(3-Chloropropyl)-4-propyl-piperazine, the IR spectrum would be characterized by the following absorption bands:

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region, characteristic of aliphatic C-H bonds in the propyl, chloropropyl, and piperazine ring moieties.

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range, corresponding to the stretching vibrations of the carbon-nitrogen bonds within the piperazine ring and its N-alkyl substituents.

C-Cl Stretching: A band in the 600-800 cm⁻¹ region, indicating the presence of the carbon-chlorine bond.

The absence of bands for groups like O-H (hydroxyl) or C=O (carbonyl) would confirm their absence in the structure.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 1-(3-Chloropropyl)-4-propyl-piperazine or its salt could be grown, XRD analysis would provide:

Unambiguous Structural Confirmation: Absolute confirmation of the connectivity of the atoms.

Conformational Details: The precise conformation of the molecule in the solid state. The piperazine ring is known to adopt a chair conformation, and XRD would determine the exact bond angles and lengths, as well as whether the propyl and chloropropyl substituents are in equatorial or axial positions. beilstein-journals.org

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice.

Currently, there is no publicly available crystal structure data for this specific compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, making it ideal for assessing the purity of a compound. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity.

Purity Analysis: An HPLC method, likely using a reverse-phase column (e.g., C18), could be developed to separate 1-(3-Chloropropyl)-4-propyl-piperazine from any starting materials, by-products, or degradation products. The purity would be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Reaction Monitoring and Quantification: HPLC-MS/MS is particularly useful for monitoring the progress of a synthesis reaction. For quantitative analysis, the system can be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion ([M+H]⁺) of the compound and monitoring for a specific, characteristic fragment ion produced upon collision-induced dissociation. This highly selective technique allows for the accurate quantification of the compound even at very low concentrations.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry for qualitative monitoring.

Reaction Monitoring: During the synthesis of 1-(3-Chloropropyl)-4-propyl-piperazine, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, the progress of the reaction can be visualized. The product would appear as a new spot with a distinct Retention Factor (Rf) value compared to the reactants.

Screening: TLC is also valuable for quickly screening different reaction conditions (e.g., solvents, catalysts, temperatures) to identify the optimal parameters for the synthesis.

Computational and Theoretical Chemistry Studies of 1 3 Chloro Propyl 4 Propyl Piperazine

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. Energy minimization calculations are employed to identify the most stable conformations.

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, predominantly adopts a chair conformation to minimize steric and torsional strain. This is analogous to the well-studied cyclohexane ring. In the chair conformation, the substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. For 1-(3-Chloro-propyl)4-propyl-piperazine, the large 3-chloropropyl and propyl groups are expected to preferentially occupy the equatorial positions to minimize steric hindrance. This arrangement leads to a more stable, lower-energy conformation. Computational studies on similar piperidine derivatives have confirmed the stability of the chair conformation.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into a molecule's ability to donate and accept electrons.

A study on a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, utilized Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to investigate its electronic properties. doi.org The HOMO-LUMO energy gap is a critical parameter, with a smaller gap indicating higher reactivity. doi.orgmdpi.com For this related molecule, the HOMO-LUMO energy gap was calculated to be 0.19358 eV. doi.org This small energy gap suggests that the molecule is likely to be chemically reactive. doi.org The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, as detailed in the table below. mdpi.comresearchgate.net

Table 1: Calculated Electronic Properties of a Related Piperazine Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 0.19358 | Indicates chemical reactivity |

| Ionization Potential (I) | - | Energy required to remove an electron |

| Electron Affinity (A) | - | Energy released when an electron is added |

| Electronegativity (χ) | - | Tendency to attract electrons |

| Chemical Potential (μ) | -0.11956 | Escaping tendency of electrons |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

| Chemical Softness (S) | - | Reciprocal of hardness |

| Electrophilicity Index (ω) | - | Propensity to accept electrons |

Data derived from a study on 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride. doi.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra can be performed.

In the computational study of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, the Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Furthermore, Time-Dependent Density Functional Theory (TD-DFT) was used to compute the theoretical UV-Vis absorption spectrum in a chloroform solvent, allowing for the identification of important electronic transitions. researchgate.net While the specific calculated values for this compound are not available, similar methodologies could be applied.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This information helps in understanding the reaction pathways and predicting the products.

Currently, there are no specific computational studies in the reviewed literature that focus on the elucidation of reaction mechanisms involving this compound. Such studies would be beneficial for understanding its synthesis and potential degradation pathways.

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of a molecule over time, including conformational changes and interactions with its environment, such as solvent molecules. MD simulations are particularly useful for exploring the conformational ensemble of flexible molecules like this compound and understanding how solvent affects its structure and properties.

There is a lack of specific molecular dynamics simulation studies for this compound in the available literature. Future MD studies could provide valuable insights into its behavior in solution.

Emerging Trends and Future Directions in Research on 1 3 Chloro Propyl 4 Propyl Piperazine and Piperazine Chemistry

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are being increasingly integrated into the synthesis of piperazine (B1678402) derivatives to reduce environmental impact and improve safety. researchgate.net Traditional methods for N-alkylation, a key step in synthesizing asymmetrically substituted piperazines like 1-(3-Chloro-propyl)4-propyl-piperazine, often rely on harsh reagents and volatile organic solvents. Modern sustainable approaches aim to mitigate these issues.

Key Sustainable Strategies:

Photoredox Catalysis: This technique uses visible light to drive chemical reactions under mild conditions. mdpi.com Organic photoredox catalysis, in particular, offers a greener alternative to methods requiring transition-metal catalysts. mdpi.comnih.gov For piperazine synthesis, photoredox methods can enable C-H functionalization, providing novel routes to decorated piperazine cores without the need for pre-functionalized substrates. bohrium.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. benthamdirect.com

Green Solvents and Catalyst-Free Reactions: There is a growing emphasis on replacing hazardous solvents with more benign alternatives like water or bio-based solvents. researchgate.net Furthermore, catalyst-free protocols, such as using an excess of piperazine to also act as the solvent, represent an eco-friendly and cost-effective strategy. organic-chemistry.org

These methodologies are moving the synthesis of piperazine compounds away from traditional, resource-intensive processes towards more environmentally conscious and efficient manufacturing.

Table 1: Comparison of Traditional and Sustainable Synthetic Approaches for Piperazine N-Alkylation

| Feature | Traditional N-Alkylation | Sustainable Methodologies |

|---|---|---|

| Reagents | Alkyl halides, strong bases (e.g., NaH) | Michael acceptors, aldehydes (for reductive amination), amino-acid derived precursors mdpi.commdpi.com |

| Catalysts | Often stoichiometric or heavy-metal based | Photoredox catalysts (organic dyes, Iridium complexes), biocatalysts, or catalyst-free systems researchgate.netmdpi.com |

| Solvents | Volatile organic compounds (e.g., DMF, DCM) | Water, ethanol, or solvent-free conditions organic-chemistry.orgunibo.it |

| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, visible light energy benthamdirect.com |

| Byproducts | Salt wastes, di-alkylated impurities | Fewer byproducts, higher atom economy nih.gov |

Chemoinformatics and Data-Driven Approaches in Derivatization

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of piperazine derivatives. nih.gov Instead of relying solely on trial-and-error synthesis, these data-driven approaches allow researchers to predict the properties and potential biological activity of molecules like this compound before they are ever synthesized in a lab.

Applications in Piperazine Chemistry:

Virtual Screening and Molecular Docking: These techniques are used to screen large libraries of virtual compounds against a biological target. For instance, derivatives of a parent piperazine structure can be computationally "docked" into the active site of a protein to predict their binding affinity and guide the selection of the most promising candidates for synthesis. fgcu.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of a newly designed derivative's potency based on its structural features.

Machine Learning (ML) and AI: Machine learning algorithms are increasingly used to optimize reaction conditions and predict synthetic outcomes. beilstein-journals.orgmdpi.com By training models on large datasets of chemical reactions, ML can suggest optimal temperatures, catalysts, or solvents to maximize the yield of a desired piperazine derivative. cncb.ac.cn This approach can significantly reduce the number of experiments needed for process development. imperial.ac.uk

These computational methods accelerate the design-synthesize-test cycle, making the process of discovering new, effective piperazine-based molecules more efficient and cost-effective. nih.gov

Table 2: Application of Chemoinformatics Tools in Piperazine Derivatization

| Tool/Technique | Application | Relevance to Derivatization |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a molecule to a protein target. | Guides the design of substituents on the piperazine ring to enhance interaction with a specific biological target. fgcu.edu |

| QSAR Modeling | Correlates chemical structure with biological activity. | Predicts the potency of novel derivatives before synthesis, prioritizing the most promising candidates. |

| Pharmacophore Modeling | Identifies essential 3D features required for biological activity. | Ensures new derivatives retain the key structural features necessary for interacting with the target. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Filters out derivatives with poor pharmacokinetic profiles early in the design phase. |

| Machine Learning Algorithms | Optimizes reaction conditions and predicts yields. | Suggests the best synthetic conditions for creating a new derivative, improving efficiency and reducing experimental runs. beilstein-journals.orgmdpi.com |

Integration of Automated Synthesis and Flow Chemistry Techniques

The transition from traditional batch synthesis to automated and continuous flow processes marks a significant technological advancement in chemical manufacturing. technologynetworks.comnih.gov Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages for the synthesis of piperazine derivatives.

Advantages of Flow Chemistry:

Enhanced Safety and Control: Flow reactors handle only small volumes of material at any given moment, which significantly improves safety, especially when dealing with hazardous reagents or exothermic reactions. nih.gov Precise control over temperature, pressure, and reaction time leads to higher reproducibility and purity.

Improved Efficiency and Scalability: The superior heat and mass transfer in microreactors can lead to dramatically shorter reaction times and higher yields compared to batch processing. mdpi.com Scaling up production is achieved by running the system for a longer duration rather than using larger, more dangerous reactors.

Multi-step Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps into a single, uninterrupted sequence, eliminating the need for manual handling and purification of intermediates. researchgate.net For example, the N-alkylation of a piperazine precursor followed by a subsequent reaction could be performed in a continuous line.

Automation: Modern flow chemistry platforms can be fully automated. cam.ac.ukresearchgate.net Using control software, often run on simple hardware like a Raspberry Pi, allows for the precise management of pumps, heaters, and valves, enabling complex, multi-step syntheses to be performed with minimal human intervention. technologynetworks.comresearchgate.net

The synthesis of this compound and its analogs is well-suited to this technology, which provides a safer, more efficient, and scalable alternative to conventional batch methods. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Piperazines

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer with small reaction volumes and superior temperature control. nih.gov |

| Reaction Time | Can be hours or days. | Often reduced to minutes. mdpi.com |

| Scalability | Difficult and requires re-optimization for larger vessels. | Simple scale-up by extending operational time ("scale-out"). |

| Product Purity | Often requires extensive purification to remove byproducts. | Higher purity due to precise control over stoichiometry and residence time. |

| Process Control | Limited control over mixing and temperature gradients. | Excellent control over all reaction parameters. |

| Automation | Difficult to fully automate multi-step processes. | Easily integrated with automated control systems for multi-step synthesis. cam.ac.ukbeilstein-journals.org |

Advanced In Situ Spectroscopic Monitoring of Reaction Pathways

Understanding a chemical reaction in real-time is crucial for optimization, control, and ensuring safety. In situ (in the reaction mixture) spectroscopic techniques provide a continuous stream of data as a reaction progresses, offering deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates. whiterose.ac.uk

These analytical tools can be inserted directly into a batch reactor or integrated into a flow chemistry setup to monitor the synthesis of piperazine derivatives.

Common In Situ Monitoring Techniques:

FTIR Spectroscopy (e.g., ReactIR™): This technique monitors the vibrational frequencies of chemical bonds. It is highly effective for tracking the concentration of reactants and products in real-time by observing changes in their characteristic infrared absorption peaks. whiterose.ac.uk

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying crystalline forms and polymorphism. oxinst.com

NMR Spectroscopy: Flow NMR allows for the continuous analysis of a reaction stream, providing detailed structural information about the compounds present in the mixture without the need for sample extraction.

For the synthesis of this compound, in situ monitoring could be used to precisely determine the endpoint of the N-alkylation reaction, preventing the formation of over-alkylated or other undesirable byproducts and ensuring high product quality. whiterose.ac.uk

Table 4: In Situ Spectroscopic Techniques for Monitoring Piperazine Synthesis

| Technique | Principle | Information Gained | Application in Piperazine Synthesis |

|---|---|---|---|

| In Situ FTIR | Measures absorption of infrared light by vibrating chemical bonds. | Real-time concentration of reactants, products, and intermediates. Reaction kinetics and endpoint determination. whiterose.ac.uk | Monitoring the consumption of the N-H bond on the piperazine precursor and the appearance of the product. |

| In Situ Raman | Measures inelastic scattering of monochromatic light. | Molecular structure, bond vibrations, polymorphism. Good for aqueous solutions and solids. oxinst.com | Tracking reaction progress, especially in biphasic systems or when crystallization is involved. |

| In Situ NMR | Measures the magnetic properties of atomic nuclei. | Detailed structural elucidation of all species in solution. Quantitative analysis of mixture composition. | Identifying and quantifying products and byproducts in real-time without chromatographic separation. |

| In Situ UV-Vis | Measures the absorption of ultraviolet-visible light by molecules. | Concentration of colored species or compounds with chromophores. | Useful for monitoring reactions involving colored reagents, catalysts, or products. |

Q & A

Q. What are the recommended synthetic strategies for 1-(3-Chloro-propyl)-4-propyl-piperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves alkylation or nucleophilic substitution of piperazine derivatives. For example:

- Step 1: React piperazine with 3-chloropropyl bromide under basic conditions (e.g., NaH in dioxane) to introduce the 3-chloro-propyl group .

- Step 2: Introduce the propyl group via reductive amination or alkylation, using propyl bromide and a catalyst.

- Optimization Tips:

- Reference: Similar protocols for chloropropyl-piperazine derivatives are detailed in and .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions on the piperazine ring. For example, δ ~2.5–3.5 ppm corresponds to piperazine protons, while chloro-propyl groups show signals near δ 3.6–4.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 220–254 nm) to assess purity (>95%) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~219.7) .

- XRPD/TGA: Use X-ray powder diffraction and thermal analysis to characterize crystallinity and decomposition profiles .

Q. How should researchers safely handle and store 1-(3-Chloro-propyl)-4-propyl-piperazine?

Methodological Answer:

- Handling:

- Storage:

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/LANL2DZ to predict nucleophilic sites (e.g., chloro-propyl group) and HOMO-LUMO energy gaps (~4–5 eV) for reactivity analysis .

- Molecular Electrostatic Potential (MEP): Map charge distribution to identify regions prone to electrophilic attack (e.g., piperazine nitrogen) .

- Thermodynamic Stability: Calculate Gibbs free energy (ΔG) of decomposition pathways (e.g., thermal breakdown into CO, HCl) using Gaussian09 .

Q. How can researchers resolve contradictions in solubility or logP data reported across studies?

Methodological Answer:

- Experimental Validation:

- Contextual Analysis:

- Note discrepancies due to impurities (e.g., residual solvents) or polymorphic forms. For example, amorphous vs. crystalline phases may show varying solubility .

Q. What strategies are recommended for designing biological activity assays targeting piperazine derivatives?

Methodological Answer:

- Receptor Binding Assays:

- Use radioligand displacement (e.g., σ1/σ2 receptor binding with ³H-DTG) to evaluate affinity (Ki < 100 nM for psychoactive analogs) .

- Antimicrobial Screening:

- Toxicity Profiling:

- Assess cytotoxicity via MTT assays on HEK-293 cells (IC₅₀ > 50 μM for safe in vitro use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.